An In-depth Technical Guide to Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: Structure, Properties, and Applications
An In-depth Technical Guide to Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: Structure, Properties, and Applications
This guide offers a comprehensive examination of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside, a synthetic N-acetylgalactosamine derivative. We will deconstruct its molecular architecture, detail its physicochemical properties, explore its applications in biochemical research, and provide a practical experimental protocol for its use. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile glycoside.
Deciphering the Molecular Structure
The name 'Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside' precisely describes its chemical composition. Let's dissect each component to understand the complete structure:
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Galactopyranoside Core: The foundation of the molecule is a galactose sugar configured in a six-membered ring, known as a pyranose. The "-oside" suffix signifies that it is a glycoside, meaning the anomeric hydroxyl group of the sugar is bonded to another chemical group.
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Octyl Aglycone: The sugar is connected to an eight-carbon alkyl chain (an octyl group) via a glycosidic bond. This hydrophobic tail, along with the hydrophilic sugar head, gives the molecule its amphiphilic character.
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β-Anomeric Configuration: The "β" (beta) designation refers to the stereochemistry at the anomeric carbon (C1). In the β-configuration, the octyl group is positioned on the same side of the ring as the hydroxymethyl group at C6, resulting in a cis relationship.
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2-Acetamido-2-deoxy Modification: At the second carbon (C2) of the galactose ring, the typical hydroxyl group is replaced by an acetamido group (-NHCOCH₃). The "2-deoxy" term indicates the removal of the oxygen atom from the C2 hydroxyl, which is then substituted with the acetamido nitrogen.
This specific arrangement of a hydrophilic N-acetylated sugar head and a hydrophobic octyl tail makes the compound an effective nonionic biological detergent.[1]
Caption: Logical relationship between the core components of the molecule.
Physicochemical Properties
The compound's utility is defined by its physical and chemical characteristics, which are summarized below.
| Property | Value | Source |
| CAS Number | 383417-49-0 | [2] |
| Molecular Formula | C₁₆H₃₁NO₆ | [3] |
| Molecular Weight | 333.42 g/mol | [3] |
| Appearance | White Solid | [4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water and ethanol | [6] |
| Storage | Store at -20°C for long-term stability | [5] |
Synthesis and Chemical Rationale
The synthesis of alkyl glycosides like Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is a cornerstone of carbohydrate chemistry. A common and effective strategy involves the glycosylation of an alcohol with a protected sugar derivative.
Causality in Synthetic Strategy:
The primary challenge in glycoside synthesis is controlling the stereochemistry at the anomeric center (C1) to selectively obtain the β-isomer. The choice of protecting groups on the sugar is critical. For N-acetylated sugars, a participating group at the C2 position, such as the acetamido group itself, can direct the formation of the β-glycosidic bond. The acetyl group of the N-acetamido function can form a transient cyclic intermediate (an oxazolinium ion) that blocks the α-face of the sugar ring. This steric hindrance forces the incoming alcohol (octanol) to attack from the β-face, leading to the desired β-anomer.
Generalized Synthetic Workflow:
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Protection: Starting with D-galactosamine, the amine is acetylated, and the hydroxyl groups are protected, typically with acetyl groups, to prevent side reactions. This yields a fully protected N-acetylgalactosamine derivative.
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Anomeric Activation: The anomeric position (C1) is activated to create a good leaving group. This is often achieved by converting the anomeric hydroxyl into a bromide or a trichloroacetimidate.
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Glycosylation: The activated sugar is reacted with octanol in the presence of a promoter (e.g., mercuric cyanide or a Lewis acid like trimethylsilyl trifluoromethanesulfonate).[7][8][9] The octanol displaces the leaving group at C1 to form the glycosidic bond.
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Deprotection: The protecting groups (e.g., O-acetyl groups) are removed under basic conditions, such as methanolic sodium methoxide, to yield the final product.[7]
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Purification: The final compound is purified using chromatographic techniques to remove unreacted starting materials and byproducts.
Caption: A generalized workflow for the synthesis of the target glycoside.
Applications in Research and Development
The amphiphilic nature of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside makes it a valuable tool in several research areas.
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Biochemical Detergent: Its primary application is as a nonionic detergent for the solubilization, stabilization, and purification of membrane-bound proteins.[1] Unlike harsh ionic detergents that can denature proteins, its gentle nature helps maintain the native conformation and activity of the protein of interest. Its defined structure offers an advantage over heterogeneous detergents like Triton™ X-100.
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Glycobiology Research: This compound and its derivatives serve as important tools in studying protein-carbohydrate interactions. For example, related structures are used to investigate the specificity of galectins and other carbohydrate-binding proteins.
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Primer for Oligosaccharide Synthesis: In cellular systems, alkyl glycosides can act as primers for the enzymatic synthesis of more complex oligosaccharides.[10] Cells can utilize the sugar moiety as an acceptor for glycosyltransferases, elongating the chain to produce novel glycoconjugates for functional studies.[10]
Experimental Protocol: Solubilization of Membrane Proteins
This protocol provides a self-validating methodology for the solubilization of a target membrane protein from a cell pellet. The causality behind the steps is explained to ensure experimental integrity.
Objective: To extract a membrane-associated protein in its native state using Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside.
Materials:
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Cell pellet expressing the target protein
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Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
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Detergent Stock: 10% (w/v) Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside in water
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Bradford or BCA Protein Assay Kit
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SDS-PAGE and Western Blot reagents
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Activity assay reagents specific to the target protein
Methodology:
-
Lysis (Mechanical Disruption):
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Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer, sonication, or microfluidizer on ice.
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Rationale: This step mechanically breaks the cell membrane to release cellular contents, including membrane fragments. Keeping the sample cold minimizes proteolytic degradation.
-
-
Removal of Soluble Proteins (Validation Step 1):
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Carefully collect the supernatant (this is the soluble protein fraction). Save a small aliquot for analysis.
-
Rationale: This ultracentrifugation step separates the insoluble membrane fraction from the soluble cytosolic proteins, validating that the target protein is indeed in the membrane pellet.
-
-
Detergent Solubilization:
-
Resuspend the membrane pellet in a fresh aliquot of ice-cold Lysis Buffer.
-
Add the 10% detergent stock to the resuspended membranes to a final concentration of 1-2%. The optimal concentration may need to be determined empirically.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Rationale: The detergent molecules insert their hydrophobic tails into the lipid bilayer, surrounding the hydrophobic transmembrane domains of the protein. This forms mixed micelles containing protein, lipid, and detergent, effectively extracting the protein from the membrane into a soluble form.
-
-
Clarification (Validation Step 2):
-
Centrifuge the detergent-treated sample at 100,000 x g for 1 hour at 4°C.
-
The supernatant now contains the solubilized membrane proteins. The pellet contains any remaining insoluble material.
-
Rationale: This second high-speed centrifugation removes any protein or membrane fragments that were not successfully solubilized, ensuring a clear, workable extract for downstream applications.
-
-
Analysis and Validation (Self-Validation System):
-
Protein Quantification: Measure the protein concentration of the soluble fraction (from step 2) and the solubilized membrane fraction (from step 4) using a Bradford or BCA assay.
-
SDS-PAGE/Western Blot: Analyze all fractions (total lysate, soluble fraction, solubilized membrane fraction, and final insoluble pellet) to track the location of the target protein. A successful solubilization will show the target protein moving from the pellet after the first centrifugation to the supernatant after the detergent treatment.
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Activity Assay: If an activity assay is available, test the solubilized fraction to confirm that the protein has retained its biological function. This is the ultimate validation of a successful, non-denaturing extraction.
-
References
-
PubChem. (n.d.). Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
eccb08. (n.d.). Octyl 2-acetamido-2-deoxy-b-D-galactopyranoside 25mg. Retrieved from [Link]
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SJZ Chem-Pharm Co., Ltd. (n.d.). Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside 1mg. Retrieved from [Link]
-
Snapdx. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside. Retrieved from [Link]
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Nanoporation. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-b-D-glucopyranoside. Retrieved from [Link]
- Zhang, X., et al. (2019). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents.
- Dahmén, J., et al. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl and benzyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside.
- Paulsen, H., & Stenzel, W. (1978). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose (N-acetyl-2'-O-methyllactosamine).
-
Creative Biolabs. (n.d.). Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Retrieved from [Link]
- Shapiro, D., & Acher, A. J. (1975). Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D-galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit.
- Al-Rohil, R. N., et al. (2014). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Journal of Virology, 88(12), 6673-6687.
- Izawa, J., et al. (2008). Glycosylation of dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and dodecyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as saccharide primers in cells.
- Nagy, V., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(18), 4201.
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- 8. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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